![molecular formula C16H10F2N6O B2743240 1-(3-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892769-08-3](/img/structure/B2743240.png)
1-(3-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic molecule that contains several functional groups, including a triazole ring, an oxadiazole ring, and two fluorophenyl groups. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms, and a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the triazole and oxadiazole rings, as well as the fluorophenyl groups. The electron-withdrawing nature of the fluorine atoms could make the phenyl rings more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase the compound’s stability and lipophilicity .科学的研究の応用
Microwave-Assisted Synthesis and Biological Activities
Compounds related to the chemical have been synthesized using microwave-assisted methods. For example, Başoğlu et al. (2013) explored the synthesis of compounds containing oxadiazole and triazole moieties, examining their antimicrobial, antilipase, and antiurease activities. Some of these compounds demonstrated good to moderate antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Başoğlu et al., 2013).
Photochemical Synthesis and Applications
The photochemistry of fluorinated heterocyclic compounds, including oxadiazoles and triazoles, has been explored by Pace et al. (2004). This research provided an expedient route for synthesizing fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles, emphasizing the potential applications of these processes in synthesizing target fluorinated structures (Pace et al., 2004).
Antitumor Properties and Prodrug Evaluation
Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, which share structural similarities with the chemical of interest, have been evaluated preclinically by Bradshaw et al. (2002). These compounds showed promising antitumor properties in vitro and in vivo, indicating their potential in cancer therapy (Bradshaw et al., 2002).
Synthesis and Antimicrobial Activities of Derivatives
The synthesis and antimicrobial activities of various 1,2,4-triazole derivatives have been studied by Bektaş et al. (2007). These studies provide insight into the potential use of such compounds in combating microbial infections (Bektaş et al., 2007).
Organic Light Emitting Devices
Star-shaped fluorescent phenanthroimidazole fluorophores, which include triazole moieties, have been developed for use in organic light-emitting devices (OLEDs). These materials, studied by Tagare et al. (2018), exhibit high thermal stability and efficient emission, making them suitable for applications in electronics (Tagare et al., 2018).
New Fluorinated Poly(1,3,4-oxadiazole-ether-imide)s
Research by Hamciuc et al. (2005) delved into the synthesis of new fluorinated poly(1,3,4-oxadiazole-ether-imide)s, showcasing their potential in creating materials with high thermal stability and solubility in various organic solvents. These polymers' properties suggest their applicability in advanced material science (Hamciuc et al., 2005).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3-fluorophenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N6O/c17-9-4-3-5-10(8-9)24-14(19)13(21-23-24)16-20-15(22-25-16)11-6-1-2-7-12(11)18/h1-8H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWIJQFSYJDOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)F)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[5-({[(3-fluoro-4-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2743160.png)
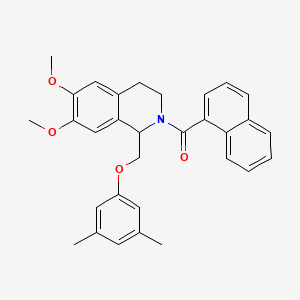
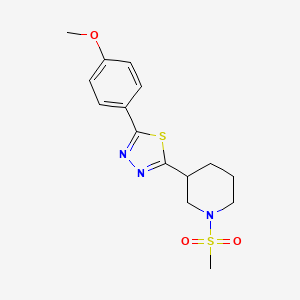
![Dimethyl[4-(2-nitro-1-phenylthioethyl)phenyl]amine](/img/structure/B2743165.png)
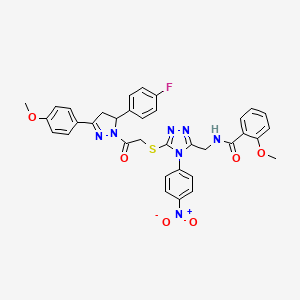
![E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2743168.png)
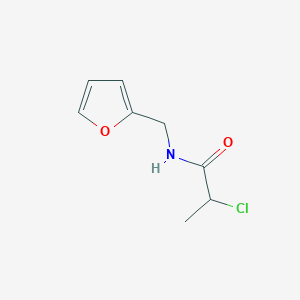
![N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2743170.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,4-difluorophenyl)methanone](/img/structure/B2743173.png)
![4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2743175.png)
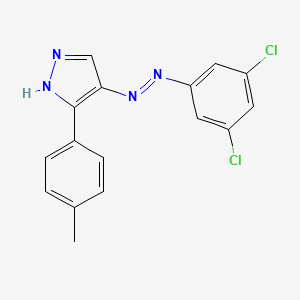

![N-[[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2743180.png)